{2-[3-(2-Phosphonophenoxy)propoxy]phenyl}phosphonic acid
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Overview
Description
{2-[3-(2-Phosphonophenoxy)propoxy]phenyl}phosphonic acid is a complex organophosphorus compound characterized by the presence of two phosphonic acid groups attached to a phenyl ring through a propoxy linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[3-(2-Phosphonophenoxy)propoxy]phenyl}phosphonic acid typically involves the reaction of 2-phosphonophenol with 3-bromopropylphosphonic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the bromopropylphosphonic acid, resulting in the formation of the desired product. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
{2-[3-(2-Phosphonophenoxy)propoxy]phenyl}phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones and other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are employed under acidic conditions.
Major Products
The major products formed from these reactions include various substituted phenylphosphonic acids, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
{2-[3-(2-Phosphonophenoxy)propoxy]phenyl}phosphonic acid has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other organophosphorus compounds.
Medicine: It is explored for its potential use as a drug candidate for treating diseases related to phosphonate metabolism.
Industry: The compound is used in the development of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of {2-[3-(2-Phosphonophenoxy)propoxy]phenyl}phosphonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site and blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors and altering their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Phosphinic Acid: Similar in structure but contains a P-H bond instead of a P-OH bond.
Phosphonates: Compounds with a similar phosphonate group but different substituents on the phenyl ring.
Phosphates: Contain a P=O bond and are structurally related but have different chemical properties.
Uniqueness
{2-[3-(2-Phosphonophenoxy)propoxy]phenyl}phosphonic acid is unique due to its dual phosphonic acid groups and the specific arrangement of the phenyl and propoxy linkers. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C15H18O8P2 |
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Molecular Weight |
388.25 g/mol |
IUPAC Name |
[2-[3-(2-phosphonophenoxy)propoxy]phenyl]phosphonic acid |
InChI |
InChI=1S/C15H18O8P2/c16-24(17,18)14-8-3-1-6-12(14)22-10-5-11-23-13-7-2-4-9-15(13)25(19,20)21/h1-4,6-9H,5,10-11H2,(H2,16,17,18)(H2,19,20,21) |
InChI Key |
VDLGGHRYJLOOOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCOC2=CC=CC=C2P(=O)(O)O)P(=O)(O)O |
Origin of Product |
United States |
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